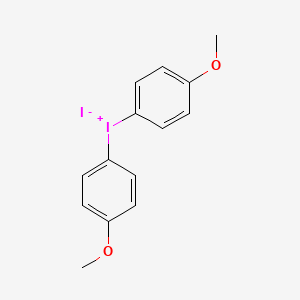
Iodonium, bis(4-methoxyphenyl)-, iodide
Vue d'ensemble
Description
Iodonium, bis(4-methoxyphenyl)-, iodide is an organoiodine compound with the molecular formula C14H14I2O2. It is known for its utility in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to an iodonium ion, with an iodide counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, bis(4-methoxyphenyl)-, iodide typically involves the reaction of iodobenzene with 4-methoxyphenylboronic acid in the presence of an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iodonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Iodonium, bis(4-methoxyphenyl)-, iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often serving as an oxidizing agent.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound is known for its ability to undergo substitution reactions, where the iodonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, peracetic acid, and various nucleophiles such as halides and amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted phenyl compounds, oxidized derivatives, and reduced forms of the original compound.
Applications De Recherche Scientifique
Iodonium, bis(4-methoxyphenyl)-, iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the study of biological processes, including enzyme-catalyzed reactions and cellular signaling pathways.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of iodonium, bis(4-methoxyphenyl)-, iodide involves the transfer of the iodonium ion to a nucleophile, resulting in the formation of a new chemical bond. The compound acts as an electrophile, with the iodonium ion serving as the reactive center. Molecular targets and pathways involved in its action include various nucleophilic species and reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyliodonium chloride
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- Bis(4-bromophenyl)iodonium triflate
Uniqueness
Iodonium, bis(4-methoxyphenyl)-, iodide is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and stability. This structural feature distinguishes it from other iodonium compounds and can affect its behavior in various chemical reactions.
Propriétés
IUPAC Name |
bis(4-methoxyphenyl)iodanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IO2.HI/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHVVMGGEIMMBA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978749 | |
| Record name | Bis(4-methoxyphenyl)iodanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-71-6 | |
| Record name | Bis(4-methoxyphenyl)iodanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3192403.png)
![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)
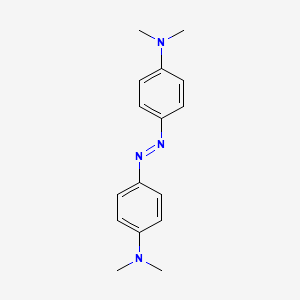
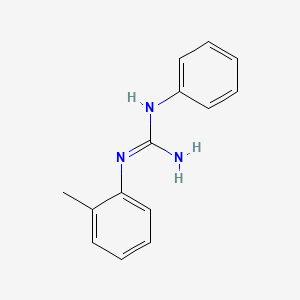
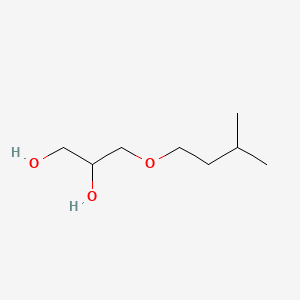
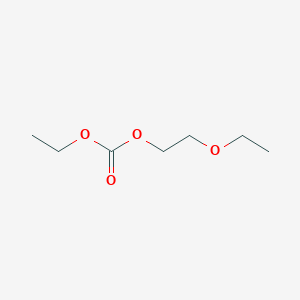

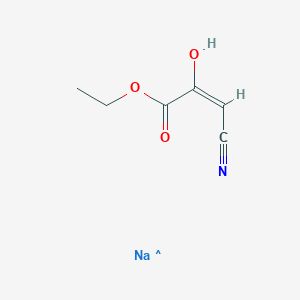
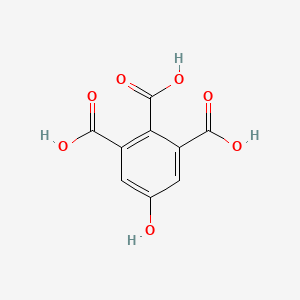
![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)
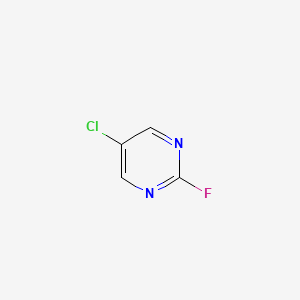
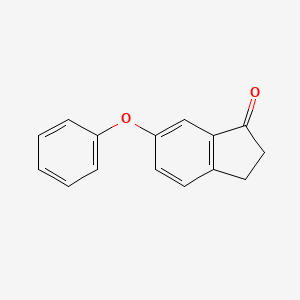
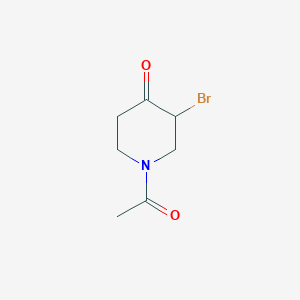
![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)
